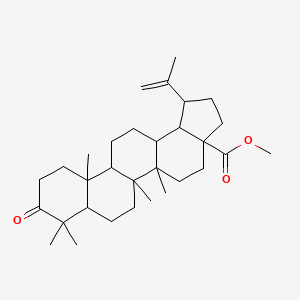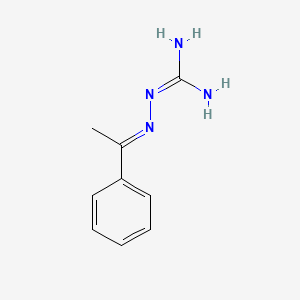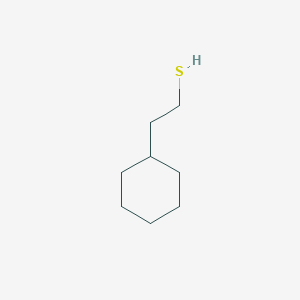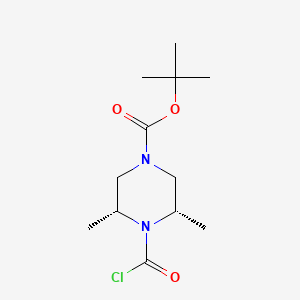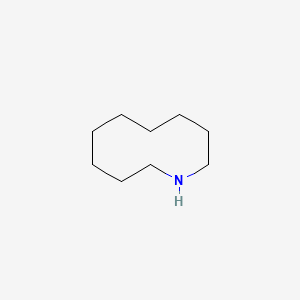![molecular formula C8H10ClN3 B1655939 2-[(4-chlorophenyl)methyl]guanidine CAS No. 46123-83-5](/img/structure/B1655939.png)
2-[(4-chlorophenyl)methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)methyl]guanidine: is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as intermediates in the production of other chemicals. The presence of the p-chlorobenzyl group in this compound adds unique properties that make it valuable in specific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methyl]guanidine typically involves the reaction of p-chlorobenzylamine with a guanidine precursor. One common method is the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 2-[(4-chlorophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
2-[(4-chlorophenyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 2-[(4-chlorophenyl)methyl]guanidine involves its interaction with cellular components. The compound can bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. This mechanism is particularly effective against multidrug-resistant bacteria .
相似化合物的比较
Guanidine: The parent compound, known for its strong basicity and versatility.
S-methylisothiourea: A common guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-disubstituted guanidines: Compounds with similar structures but different substituents, leading to varied properties and applications
Uniqueness: 2-[(4-chlorophenyl)methyl]guanidine is unique due to the presence of the p-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
属性
CAS 编号 |
46123-83-5 |
|---|---|
分子式 |
C8H10ClN3 |
分子量 |
183.64 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI 键 |
CYYQVFZVCJFKES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
规范 SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl |
Key on ui other cas no. |
46123-83-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


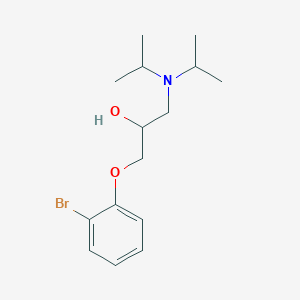
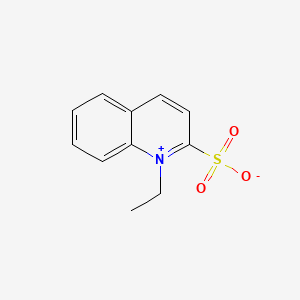
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B1655861.png)
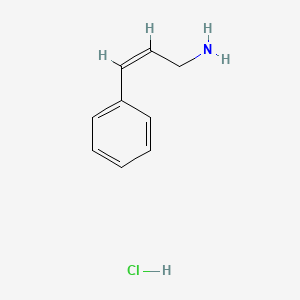
![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)
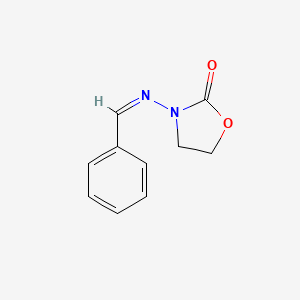
![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)
